Methyl 6-Formyl-2-methoxynicotinate
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Overview
Description
Methyl 6-Formyl-2-methoxynicotinate: is an organic compound with the molecular formula C9H9NO4 It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 6-position and a methoxy group at the 2-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Methyl 6-(Hydroxymethyl)nicotinate: One common method involves the oxidation of methyl 6-(hydroxymethyl)nicotinate using manganese (IV) oxide in dichloromethane at room temperature.
Formylation of Methyl 6-Methoxynicotinate: Another method involves the formylation of methyl 6-methoxynicotinate using formylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for methyl 6-formyl-2-methoxynicotinate are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-formyl-2-methoxynicotinate can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methyl 6-(hydroxymethyl)-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 6-formyl-2-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting nicotinic acid receptors.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-formyl-2-methoxynicotinate is not fully understood. it is believed to interact with nicotinic acid receptors and other molecular targets, influencing various biochemical pathways. The formyl group may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Methyl 6-Methoxynicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl Nicotinate: Lacks both the formyl and methoxy groups, resulting in different chemical and biological properties.
Uniqueness: Methyl 6-formyl-2-methoxynicotinate is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 6-formyl-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-7(9(12)14-2)4-3-6(5-11)10-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKTIKHKSWPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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